1,3-Benzenediol, 2-(1-phenylpentyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenediol, 2-(1-phenylpentyl)- typically involves the alkylation of resorcinol with 1-phenylpentyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the halide by the hydroxyl groups on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors. The initial step often involves the preparation of 1-phenylpentyl halides, followed by their reaction with resorcinol under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 2-(1-phenylpentyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
1,3-Benzenediol, 2-(1-phenylpentyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-benzenediol, 2-(1-phenylpentyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenylpentyl group can interact with hydrophobic regions of proteins and membranes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Resorcinol (1,3-Benzenediol): The parent compound with similar hydroxyl groups but lacking the phenylpentyl substitution.
Catechol (1,2-Benzenediol): An isomer with hydroxyl groups in the ortho position.
Hydroquinone (1,4-Benzenediol): An isomer with hydroxyl groups in the para position.
Uniqueness
1,3-Benzenediol, 2-(1-phenylpentyl)- is unique due to the presence of the phenylpentyl group, which imparts distinct chemical and physical properties compared to its isomers. This substitution can enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
65578-70-3 |
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Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-(1-phenylpentyl)benzene-1,3-diol |
InChI |
InChI=1S/C17H20O2/c1-2-3-10-14(13-8-5-4-6-9-13)17-15(18)11-7-12-16(17)19/h4-9,11-12,14,18-19H,2-3,10H2,1H3 |
InChI Key |
IEDOITGISASPLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)C2=C(C=CC=C2O)O |
Origin of Product |
United States |
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